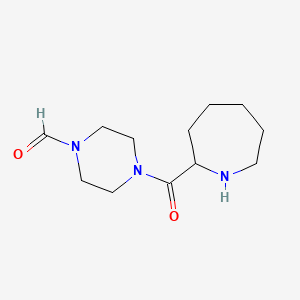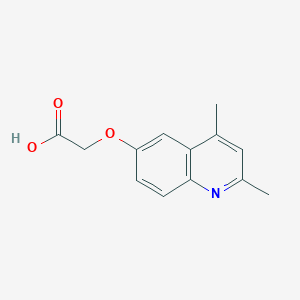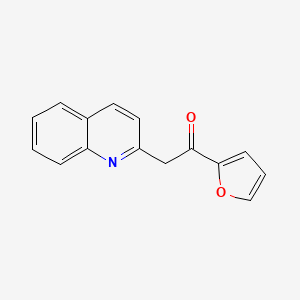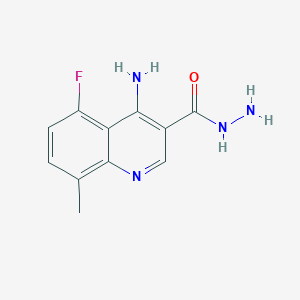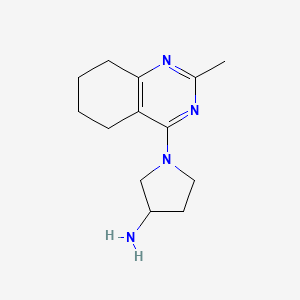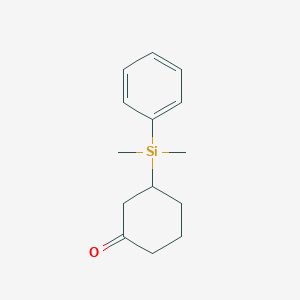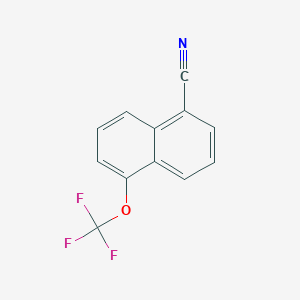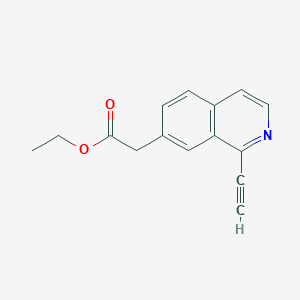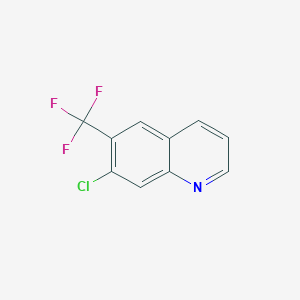
7-Chloro-6-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)quinoline typically involves the nucleophilic substitution of halogen atoms or the cyclization of appropriate precursors. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinoline derivatives . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions or cross-coupling reactions using organometallic compounds. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride are commonly used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or unique chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antiviral drugs due to its ability to inhibit various enzymes.
Agriculture: The compound is utilized in the synthesis of agrochemicals that protect crops from pests and diseases.
Material Science: Fluorinated quinolines are used in the production of liquid crystals and dyes, contributing to advancements in display technologies and imaging.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activities or modulation of receptor functions. This results in the compound’s therapeutic effects, such as antimicrobial or antimalarial activities .
Vergleich Mit ähnlichen Verbindungen
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 4,7-Dichloroquinoline
Comparison: 7-Chloro-6-(trifluoromethyl)quinoline is unique due to the presence of both a chloro and a trifluoromethyl group, which enhances its biological activity and chemical stability compared to other similar compounds. The trifluoromethyl group, in particular, provides increased lipophilicity and metabolic stability, making it a valuable compound in drug development .
Eigenschaften
Molekularformel |
C10H5ClF3N |
|---|---|
Molekulargewicht |
231.60 g/mol |
IUPAC-Name |
7-chloro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-5-9-6(2-1-3-15-9)4-7(8)10(12,13)14/h1-5H |
InChI-Schlüssel |
CPWWELSIRJLTDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


